(5-Bromobenzo[b]thiophen-3-yl)methanamine IUPAC name and structure
(5-Bromobenzo[b]thiophen-3-yl)methanamine IUPAC name and structure
[1]
Chemical Identity & Structural Analysis[2][3]
Common Name: (5-Bromobenzo[b]thiophen-3-yl)methanamine IUPAC Name: 1-(5-bromo-1-benzothiophen-3-yl)methanamine CAS Registry Number: 55810-75-8 (HCl salt); Free base often referenced by specific vendor IDs. Molecular Formula: C₉H₈BrNS Molecular Weight: 242.14 g/mol (Free Base)[1][2]
Structural Characterization
The compound features a benzo[b]thiophene core—a bicyclic system where a benzene ring is fused to the [b]-face (2,3-position) of a thiophene ring.[3] This scaffold is a classic bioisostere of indole, commonly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.
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Core: Benzo[b]thiophene (Thianaphthene).
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Substituent 1 (Position 5): A bromine atom.[1][2][3][4][5][6][7] This halogen provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and influences the electronic density of the benzene ring.
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Substituent 2 (Position 3): A methanamine (aminomethyl) group. This primary amine is a critical pharmacophore, often mimicking the ethylamine side chain of neurotransmitters like serotonin or dopamine.
Physicochemical Profile
| Property | Value | Relevance |
| LogP | ~2.5 (Predicted) | Good membrane permeability; suitable for CNS targets. |
| TPSA | ~26 Ų | Indicates high oral bioavailability and blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 2 (Amine) | Key for receptor binding interactions (e.g., Aspartate residues in GPCRs). |
| H-Bond Acceptors | 1 (Sulfur) | Weak acceptor; sulfur often engages in π-interactions. |
| pKa | ~8.5 - 9.5 | The primary amine is protonated at physiological pH, aiding solubility and electrostatic binding. |
Structural Visualization
The following diagram illustrates the numbering scheme and connectivity of the molecule.
Synthetic Pathways[3][12]
The synthesis of (5-bromobenzo[b]thiophen-3-yl)methanamine requires a strategy that selectively functionalizes the C3 position while preserving the C5-bromine. The most robust route utilizes the electron-rich nature of the thiophene ring for electrophilic aromatic substitution.
Protocol A: Vilsmeier-Haack Formylation & Reductive Amination (Recommended)
This pathway is preferred for its high regioselectivity toward the C3 position.
Step 1: Vilsmeier-Haack Formylation
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Reagents: POCl₃, DMF (N,N-Dimethylformamide).
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Mechanism: Generation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at the C3 position. Hydrolysis yields 5-bromobenzo[b]thiophene-3-carbaldehyde.
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Critical Control: Temperature must be controlled (0°C to RT) to prevent polymerization or over-reaction.
Step 2: Reductive Amination (or Oxime Reduction)
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Option 2a (Direct Reductive Amination): React the aldehyde with ammonium acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN) in methanol.
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Option 2b (Oxime Route - Higher Purity):
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React aldehyde with Hydroxylamine HCl (NH₂OH·HCl) to form the oxime.
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Reduce the oxime using Zn/HCl or LAH (Lithium Aluminum Hydride). Note: LAH must be used cautiously to avoid de-halogenation of the bromine.
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Protocol B: Radical Bromination of 3-Methyl Precursor
If 5-bromo-3-methylbenzo[b]thiophene is available, a radical pathway is viable.
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Wohl-Ziegler Reaction: Radical bromination of the methyl group using NBS (N-Bromosuccinimide) and AIBN (initiator) in CCl₄ or Benzene to yield 5-bromo-3-(bromomethyl)benzo[b]thiophene.
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Gabriel Synthesis: Displacement of the benzylic bromide with Potassium Phthalimide, followed by hydrazine deprotection to release the primary amine.
Synthetic Workflow Diagram
Medicinal Chemistry Applications
This molecule serves as a high-value scaffold in drug discovery, primarily due to its structural similarity to tryptamine (the core of serotonin).
GPCR Ligands (Serotonin Receptors)
The 3-aminomethyl-benzo[b]thiophene pharmacophore is a rigid bioisostere of the ethylamine side chain in tryptamine.
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Target: 5-HT₆ and 5-HT₇ receptors.
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Mechanism: The primary amine forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. The 5-bromo group sits in a hydrophobic pocket, often enhancing selectivity over other 5-HT subtypes.
Kinase Inhibition (RhoA/ROCK Pathway)
Recent studies (Snippet 1.[9]16) indicate that benzo[b]thiophene-3-carboxylic acid derivatives and their amine analogs are effective inhibitors of the RhoA/ROCK pathway.
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Therapeutic Area: Cancer metastasis and cell migration.
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Role: The scaffold mimics the ATP-binding motif or an allosteric site, preventing kinase phosphorylation.
Synthetic Intermediate
The 5-bromo position is a "privileged" handle. It allows medicinal chemists to rapidly diversify the library via Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to attach aryl, heteroaryl, or alkyne groups, thereby exploring the Structure-Activity Relationship (SAR) of the "northern" region of the binding pocket.
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[8] |
Storage:
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Store as the Hydrochloride salt for maximum stability.
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Keep in a cool, dry place (2-8°C recommended for long term).
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Hygroscopic: Store under inert atmosphere (Argon/Nitrogen) if possible.
Disposal:
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Halogenated organic waste. Do not mix with non-halogenated solvents.
References
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PubChem. (2025).[1][8] (5-Bromobenzo[b]thiophen-3-yl)methanamine | C9H8BrNS.[1][2] National Library of Medicine. [Link]
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European Journal of Medicinal Chemistry. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
Sources
- 1. (5-Bromobenzo[b]thiophen-3-yl)methanamine | C9H8BrNS | CID 7537503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride | 55810-75-8 | Benchchem [benchchem.com]
- 3. CAS 4923-87-9: 5-Bromobenzo[b]thiophene | CymitQuimica [cymitquimica.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. 852180-52-0|(5-Bromobenzo[b]thiophen-3-yl)methanol|BLD Pharm [bldpharm.com]
- 8. 5-(Bromomethyl)benzo[b]thiophene | C9H7BrS | CID 11160498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
